2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one
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Description
2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Biological Activity
2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a phenyl group and a thiophene moiety linked to an oxazolone core. The synthesis typically involves the condensation of appropriate aldehydes with oxazolone derivatives under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as refluxing in organic solvents or using microwave-assisted synthesis.
Antimicrobial Activity
Research has demonstrated that oxazolone derivatives exhibit significant antimicrobial properties. In one study, 2-phenyl derivatives showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus spp. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 4 µg/mL against Candida albicans .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various in vitro assays. Compounds in the oxazolone series have shown promising antiproliferative effects against human cancer cell lines. For instance, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through various models, including carrageenan-induced paw edema tests. Results indicated that the oxazolone derivatives significantly reduced inflammation markers, suggesting their potential as anti-inflammatory agents .
Antioxidant Activity
In vitro studies have shown that oxazolones possess strong antioxidant capabilities, inhibiting lipid peroxidation effectively. The average inhibition rates for certain derivatives reached up to 86.5%, highlighting their potential role in combating oxidative stress-related diseases .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
- Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant defenses.
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YWWRMWAWBUHZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.